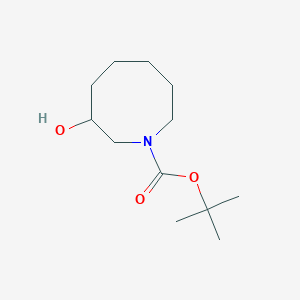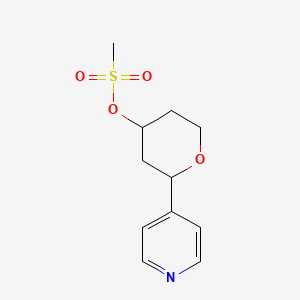![molecular formula C19H14ClFN4OS B2406723 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-75-5](/img/structure/B2406723.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a triazolo[4,3-b]pyridazine ring, which is a type of azole. Azoles are a class of five-membered nitrogen-containing heterocycles. Other groups in the compound include a chlorofluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group .
Molecular Structure Analysis
The crystal structure of a similar compound, 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile, was found to crystallize in the orthorhombic space group Pca 2 1 . The structure exhibits an intermolecular hydrogen bond of the type C-H…N .Scientific Research Applications
1. Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives, including 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been identified for their diverse biological activities. The broad spectrum of activities, including antitumor, antibacterial, analgesic, and diuretic effects, makes this class of compounds a subject of interest in pharmacological research. These derivatives have been pinpointed as selective inhibitors for phosphodiesterase 5 and 4, and as novel class of GABA-A receptor benzodiazepine binding site ligands. They also exhibit molluscicidal activity, suggesting potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
2. Optoelectronic Material Applications
In the realm of materials science, quinazoline and pyrimidine derivatives (closely related to the given chemical structure) are noted for their significant roles in the development of optoelectronic materials. Research underscores their utilization in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable, resulting in the creation of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
3. Potential in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, a key component of the chemical structure , is known for its significance in medicinal chemistry. It has yielded various bioactive molecules, with research indicating its importance in developing new derivatives for therapeutic applications. The structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives are being explored, highlighting their potential in enhancing pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c1-26-13-7-5-12(6-8-13)17-9-10-18-22-23-19(25(18)24-17)27-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZZSGTMLFHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)


![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)



![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)